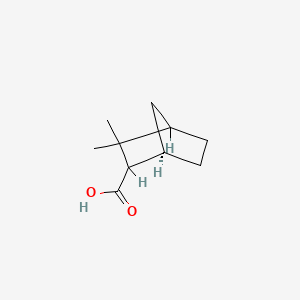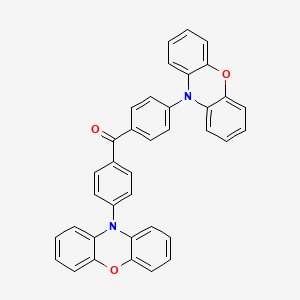
Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone: is an organic compound with the molecular formula C37H24N2O3 and a molecular weight of 544.6 g/mol This compound is known for its unique structure, which includes two phenoxazinyl groups attached to a central methanone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone typically involves the reaction of 4-(10H-phenoxazin-10-yl)benzaldehyde with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The phenoxazinyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone involves its interaction with various molecular targets and pathways. The phenoxazinyl groups can participate in electron transfer processes, making the compound useful in photophysical applications. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive biological pathways .
類似化合物との比較
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another compound used in OLEDs with similar photophysical properties.
Acridin-9(10H)-one based compounds: Known for their thermally activated delayed fluorescence properties.
4-(10H-phenothiazin-10-yl)benzaldehyde: Shares structural similarities and is used in similar applications.
Uniqueness: Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone stands out due to its unique combination of phenoxazinyl groups and a central methanone core, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .
特性
分子式 |
C37H24N2O3 |
|---|---|
分子量 |
544.6 g/mol |
IUPAC名 |
bis(4-phenoxazin-10-ylphenyl)methanone |
InChI |
InChI=1S/C37H24N2O3/c40-37(25-17-21-27(22-18-25)38-29-9-1-5-13-33(29)41-34-14-6-2-10-30(34)38)26-19-23-28(24-20-26)39-31-11-3-7-15-35(31)42-36-16-8-4-12-32(36)39/h1-24H |
InChIキー |
GXAXXCSWPANWPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7OC8=CC=CC=C86 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)
![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)
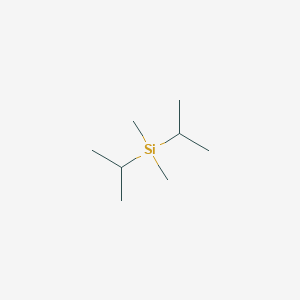
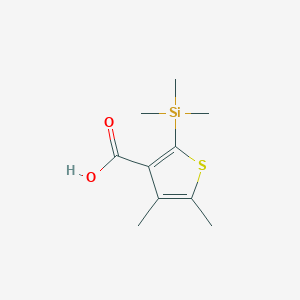
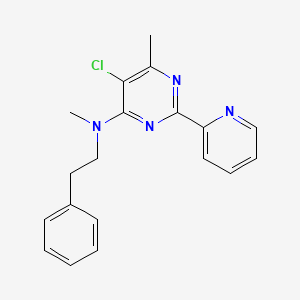
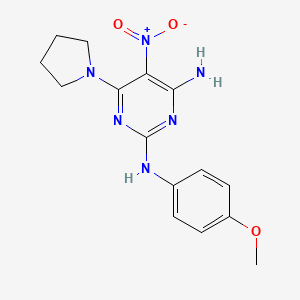
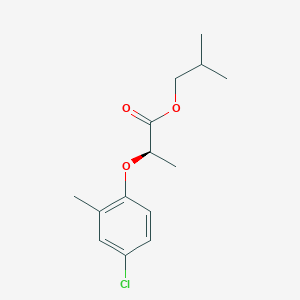
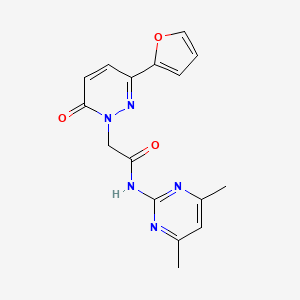
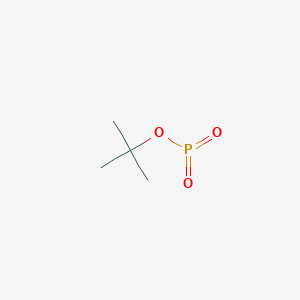
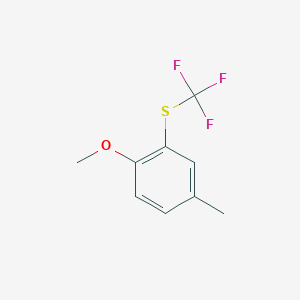
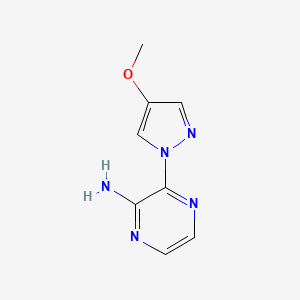
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B14139729.png)
